Busulfan-d8
Overview
Description
Busulfan-d8 is a deuterium-labeled version of Busulfan . Busulfan is a potent alkylating antineoplastic agent, which means it is used in the treatment of cancer. It works by causing DNA damage through cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase and induces apoptosis .
Synthesis Analysis
Busulfan-d8 is synthesized from Busulfan . The synthesis process involves the use of high-performance liquid chromatography with tandem mass spectrometry for rapid, specific, and sensitive analysis of busulfan in human plasma . Busulfan-d8 is used as an internal standard in this process .
Molecular Structure Analysis
The molecular weight of Busulfan-d8 is 254.35 and its molecular formula is C6H6D8O6S2 . It appears as a solid, white to off-white in color .
Chemical Reactions Analysis
Busulfan-d8, like Busulfan, is an alkylating agent. It causes DNA damage by cross-linking DNAs and DNA and proteins . It also inhibits thioredoxin reductase .
Physical And Chemical Properties Analysis
Busulfan-d8 is a white crystalline material with melting points in the range of 106–107°C . It is a polar compound with poor UV absorbency and not directly amenable to HPLC-UV analysis .
Scientific Research Applications
1. Therapeutic Drug Monitoring in Hematopoietic Stem Cell Transplantation
Busulfan is commonly used in combination with other drugs for myeloablative conditioning before hematopoietic stem cell transplantation (HSCT). The narrow therapeutic range of Busulfan necessitates precise dose optimization to avoid toxic side effects or graft rejection. Deuterated Busulfan (Busulfan-d8) serves as an internal standard in various analytical methods, notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), for accurate quantification of Busulfan levels in plasma. This aids in targeted dose adjustment and therapeutic monitoring in HSCT patients (Desire et al., 2013); (Deng et al., 2016).
2. Development of Rapid and Sensitive Analytical Methods
The development of rapid, specific, and sensitive methods for quantifying Busulfan in human plasma is crucial for efficient therapeutic drug monitoring. Busulfan-d8 is employed as an internal standard in LC-MS/MS methodologies to enhance the accuracy and precision of Busulfan measurement. These methods are characterized by their short run times and high sensitivity, making them well-suited for clinical settings and pharmacokinetic studies (Nadella et al., 2016); (Chen et al., 2009).
3. Clinical Applications and Pharmacokinetics
Busulfan-d8 is instrumental in studies exploring the pharmacokinetics and dynamics of Busulfan in clinical settings. Its role as an internal standard helps in understanding the drug's behavior in the human body, contributing to better patient management and treatment outcomes. This includes studies on its absorption, distribution, metabolism, and excretion, which are essential for optimizing dosing regimens and minimizing adverse effects (French et al., 2014); (Villena-Ortiz et al., 2022).
Safety And Hazards
Busulfan-d8 is toxic if swallowed and fatal in contact with skin or if inhaled . It may cause cancer and may damage fertility . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wash hands thoroughly after handling .
Future Directions
properties
IUPAC Name |
(1,1,2,2,3,3,4,4-octadeuterio-4-methylsulfonyloxybutyl) methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-6H2,1-2H3/i3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZYZSDYWQREU-SQUIKQQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])OS(=O)(=O)C)C([2H])([2H])OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661835 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Busulfan-d8 | |
CAS RN |
116653-28-2 | |
Record name | (~2~H_8_)Butane-1,4-diyl dimethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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